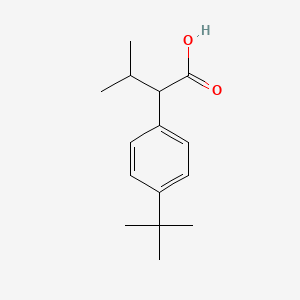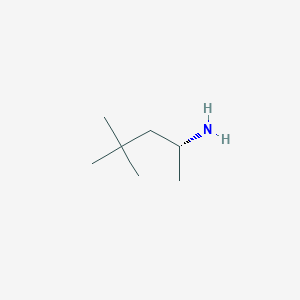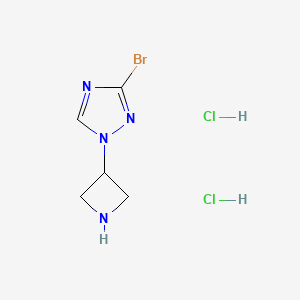
1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings
准备方法
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions, including UV light irradiation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition, which is a versatile method for constructing C–N bonds . This method allows for the preparation of various highly functional organic compounds, including azetidine derivatives.
化学反应分析
Types of Reactions
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction reactions can produce different triazole derivatives.
科学研究应用
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: It is employed in the synthesis of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is an analogue of combretastatin A-4 and has been studied for its antiproliferative and tubulin-destabilizing effects.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound is a newly functionalized heterocyclic amino acid with potential biological activities.
Uniqueness
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
2792186-16-2 |
|---|---|
分子式 |
C5H9BrCl2N4 |
分子量 |
275.96 g/mol |
IUPAC 名称 |
1-(azetidin-3-yl)-3-bromo-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C5H7BrN4.2ClH/c6-5-8-3-10(9-5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H |
InChI 键 |
OUMBYNWIMFUGLI-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)N2C=NC(=N2)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

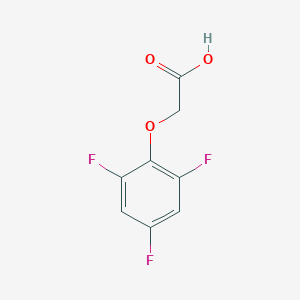
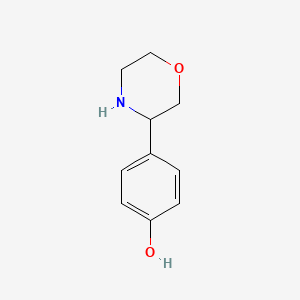
aminehydrochloride](/img/structure/B13591357.png)
![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
